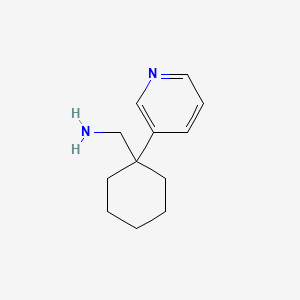
1-(1-Pyridin-3-yl-cyclohexyl)-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Pyridin-3-yl-cyclohexyl)-methylamine is an organic compound that features a cyclohexyl ring substituted with a pyridin-3-yl group and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Pyridin-3-yl-cyclohexyl)-methylamine typically involves the reaction of cyclohexylmethylamine with a pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where cyclohexylmethylamine is reacted with 3-bromopyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-(1-Pyridin-3-yl-cyclohexyl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines or other derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-Pyridin-3-yl-cyclohexyl)-methylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-Pyridin-3-yl-cyclohexyl)-methylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1-Pyridin-2-ylcyclohexyl)methylamine
- (1-Pyridin-4-ylcyclohexyl)methylamine
- (1-Pyridin-3-ylcyclopentyl)methylamine
Uniqueness
1-(1-Pyridin-3-yl-cyclohexyl)-methylamine is unique due to the specific positioning of the pyridine ring and the cyclohexyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
(1-pyridin-3-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C12H18N2/c13-10-12(6-2-1-3-7-12)11-5-4-8-14-9-11/h4-5,8-9H,1-3,6-7,10,13H2 |
InChIキー |
MOZSPXWHVLPQGG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CN)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















